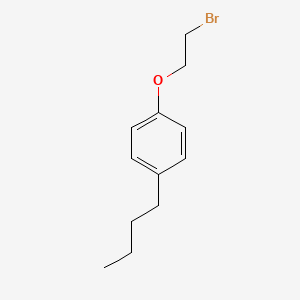

1-(2-Bromoethoxy)-4-butylbenzene

Descripción

1-(2-Bromoethoxy)-4-butylbenzene is a brominated aromatic ether characterized by a bromoethoxy (–OCH₂CH₂Br) group and a butyl (–C₄H₉) substituent at the para positions of the benzene ring. Such compounds are typically synthesized via nucleophilic substitution reactions using bases like anhydrous K₂CO₃ under mild conditions, yielding intermediates for pharmaceuticals or agrochemicals .

Propiedades

Número CAS |

37142-34-0 |

|---|---|

Fórmula molecular |

C12H17BrO |

Peso molecular |

257.17 g/mol |

Nombre IUPAC |

1-(2-bromoethoxy)-4-butylbenzene |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8H,2-4,9-10H2,1H3 |

Clave InChI |

KTTXTHGVBRJKBU-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=CC=C(C=C1)OCCBr |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-(2-Bromoetoxi)-4-butilbenceno se puede sintetizar mediante una reacción de sustitución nucleofílica. El método típico implica la reacción de 4-butilfenol con 2-bromoetanol en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o dimetilformamida (DMF) bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de 1-(2-Bromoetoxi)-4-butilbenceno sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para garantizar una mezcla y una transferencia de calor eficientes. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, a menudo involucrando el uso de catalizadores y técnicas de purificación avanzadas .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(2-Bromoetoxi)-4-butilbenceno experimenta varias reacciones químicas, que incluyen:

Sustitución nucleofílica: El grupo bromo se puede reemplazar por otros nucleófilos como aminas, tioles o alcóxidos.

Oxidación: El compuesto se puede oxidar para formar alcoholes o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo bromo en un átomo de hidrógeno, formando 4-butilfenol.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Reactivos como azida de sodio, tiocianato de potasio o alcóxido de sodio en solventes apróticos polares.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.

Reducción: Reactivos como hidruro de aluminio y litio o hidrogenación catalítica.

Productos principales:

Sustitución nucleofílica: Los productos incluyen derivados de 4-butilfenol con varios grupos funcionales.

Oxidación: Los productos incluyen 4-butilbenzaldehído o ácido 4-butilbenzoico.

Reducción: El producto principal es 4-butilfenol.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

The compound is primarily utilized as an intermediate in organic synthesis. For instance, it can be used to synthesize various derivatives that exhibit biological activity. The following table summarizes some synthetic routes involving 1-(2-Bromoethoxy)-4-butylbenzene:

| Synthetic Route | Product | Yield | Conditions |

|---|---|---|---|

| Reaction with Grignard reagents | 4-Butyl-2-ethoxyphenol | 75% | Ether solvent, reflux |

| Coupling with aryl halides | 4-Butyl-2-bromophenol | 60% | Palladium-catalyzed conditions |

| Nucleophilic substitution reactions | Various substituted phenols | Variable | Base-mediated |

Biological Applications

1-(2-Bromoethoxy)-4-butylbenzene has been explored for its potential biological applications. For example, it has been investigated as a precursor for compounds that target specific enzymes or receptors in the body.

Case Study: Dapagliflozin Synthesis

One notable application is its use in synthesizing dapagliflozin, a medication for type 2 diabetes. The compound serves as a key intermediate in the multi-step synthesis of this drug, demonstrating its importance in pharmaceutical chemistry .

Material Science Applications

In addition to its role in medicinal chemistry, 1-(2-Bromoethoxy)-4-butylbenzene has potential applications in material science. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties.

Case Study: Polymer Synthesis

Research has shown that incorporating 1-(2-Bromoethoxy)-4-butylbenzene into polymer matrices can enhance mechanical properties and thermal stability. This has implications for creating advanced materials suitable for various industrial applications .

Mecanismo De Acción

El mecanismo de acción de 1-(2-Bromoetoxi)-4-butilbenceno implica su reactividad hacia nucleófilos y electrófilos. El grupo bromoetoxi actúa como un grupo saliente en las reacciones de sustitución nucleofílica, facilitando la formación de nuevos enlaces carbono-heteroátomo. La reactividad del compuesto está influenciada por los efectos electrónicos y estéricos del grupo butilo en el anillo de benceno .

Compuestos similares:

1-(2-Bromoetoxi)-2-etoxi benceno: Similar en estructura, pero con un grupo etoxi adicional, lo que lleva a diferentes reactividad y aplicaciones.

1-(2-Bromoetoxi)-2-(2-metoxietoxi)etano: Contiene una cadena de etilenglicol más larga, lo que afecta su solubilidad y reactividad.

1-(2-Bromoetoxi)-2-bromobenceno: Presenta un grupo bromo adicional, lo que lo hace más reactivo en las reacciones de sustitución.

Singularidad: 1-(2-Bromoetoxi)-4-butilbenceno es único debido a la presencia del grupo butilo, que imparte propiedades estéricas y electrónicas específicas. Esto lo convierte en un intermedio valioso en la síntesis de compuestos con propiedades personalizadas para diversas aplicaciones .

Comparación Con Compuestos Similares

Key Observations :

Trends :

Actividad Biológica

1-(2-Bromoethoxy)-4-butylbenzene is an organic compound that has garnered attention for its potential biological activities. As a member of the substituted benzene family, this compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure and Properties

The chemical formula for 1-(2-Bromoethoxy)-4-butylbenzene is . It features a bromine atom and an ethoxy group attached to a butyl-substituted benzene ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 253.17 g/mol |

| Boiling Point | Approximately 250 °C |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for 1-(2-Bromoethoxy)-4-butylbenzene involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The presence of the bromoethoxy group allows for nucleophilic substitution reactions, while the butyl group may enhance lipophilicity, facilitating membrane penetration.

Biological Activity

Research indicates that 1-(2-Bromoethoxy)-4-butylbenzene exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains. For example, in vitro tests have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Cytotoxic Effects : Some studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in specific cancer types, although further research is needed to elucidate the pathways involved.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers synthesized several derivatives of 1-(2-Bromoethoxy)-4-butylbenzene and tested their antimicrobial activity. Results showed that modifications to the ethoxy group significantly enhanced activity against Staphylococcus aureus, indicating structure-activity relationships that merit further exploration .

- Cytotoxicity Assessment : In a controlled laboratory setting, 1-(2-Bromoethoxy)-4-butylbenzene was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in cytotoxicity, suggesting potential as an anticancer agent .

Research Findings

Recent findings highlight the versatility of 1-(2-Bromoethoxy)-4-butylbenzene in biological applications:

- Pharmacological Potential : Its unique structure allows it to serve as a scaffold for developing novel therapeutics targeting specific receptors or pathways in disease processes.

- Environmental Impact Studies : Investigations into the environmental persistence and degradation of brominated compounds have raised concerns about their ecological impact, emphasizing the need for responsible handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.